molecular formula C17H17BrO4 B8123311 3-[2-(3-Bromo-phenyl)-ethoxy]-4-methoxy-benzoic acid methyl ester

3-[2-(3-Bromo-phenyl)-ethoxy]-4-methoxy-benzoic acid methyl ester

Cat. No.: B8123311
M. Wt: 365.2 g/mol
InChI Key: XUIOFFFOOFCDDM-UHFFFAOYSA-N
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Description

3-[2-(3-Bromo-phenyl)-ethoxy]-4-methoxy-benzoic acid methyl ester is an organic compound that features a complex aromatic structure. This compound is characterized by the presence of a bromine atom, an ethoxy group, and a methoxy group attached to a benzoic acid methyl ester core. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3-Bromo-phenyl)-ethoxy]-4-methoxy-benzoic acid methyl ester typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-bromo-phenol with ethylene oxide to form 3-bromo-phenyl ethyl ether. This intermediate is then reacted with 4-methoxy-benzoic acid in the presence of a suitable esterification agent, such as methanol and sulfuric acid, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully controlled to optimize the synthesis process. Catalysts and solvents are selected to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3-Bromo-phenyl)-ethoxy]-4-methoxy-benzoic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, in place of the bromine atom.

Scientific Research Applications

3-[2-(3-Bromo-phenyl)-ethoxy]-4-methoxy-benzoic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[2-(3-Bromo-phenyl)-ethoxy]-4-methoxy-benzoic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-phenyl acetic acid methyl ester
  • 4-Methoxy-benzoic acid ethyl ester
  • 2-(3-Bromo-phenyl)-ethanol

Uniqueness

3-[2-(3-Bromo-phenyl)-ethoxy]-4-methoxy-benzoic acid methyl ester is unique due to the combination of its bromine, ethoxy, and methoxy substituents, which confer specific chemical and physical properties. This uniqueness makes it valuable in applications where these properties are desired, such as in the synthesis of complex organic molecules or in pharmaceutical research.

Properties

IUPAC Name

methyl 3-[2-(3-bromophenyl)ethoxy]-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrO4/c1-20-15-7-6-13(17(19)21-2)11-16(15)22-9-8-12-4-3-5-14(18)10-12/h3-7,10-11H,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIOFFFOOFCDDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)OCCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 3-hydroxy-4-methoxybenzoate (500 mg, 2.75 mmol) and triphenylphosphine (1.08 g, 4.12 mmol) were dissolved in THF (13 ml), the solution was cooled in an ice bath and 2-(3-bromophenyl)-ethanol (662 mg, 3.29 mmol) and DIAD (886 mg, 4.12 mmol) were added sequentially. Stirring was continued for 3 h at room temperature. The reaction mixture was evaporated to dryness and the residue purified by preparative RP HPLC (water/ACN gradient) to give 900 mg of the title compound.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
662 mg
Type
reactant
Reaction Step Two
Name
Quantity
886 mg
Type
reactant
Reaction Step Two

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